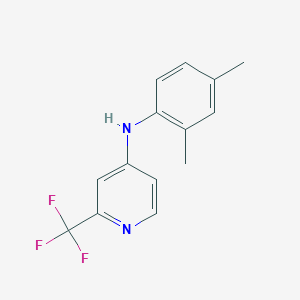

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine

CAS No.: 338401-94-8

Cat. No.: VC6176564

Molecular Formula: C14H13F3N2

Molecular Weight: 266.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338401-94-8 |

|---|---|

| Molecular Formula | C14H13F3N2 |

| Molecular Weight | 266.267 |

| IUPAC Name | N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine |

| Standard InChI | InChI=1S/C14H13F3N2/c1-9-3-4-12(10(2)7-9)19-11-5-6-18-13(8-11)14(15,16)17/h3-8H,1-2H3,(H,18,19) |

| Standard InChI Key | DMAMUHCWHVFGOL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F)C |

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine has a molecular formula of C₁₄H₁₃F₃N₂ and a molecular weight of 266.267 g/mol. Its IUPAC name systematically describes the substitution pattern: the pyridine ring bears a trifluoromethyl group at position 2 and an amine-linked 2,4-dimethylphenyl group at position 4. The compound’s SMILES notation (CC1=CC(=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F)C) and InChIKey (DMAMUHCWHVFGOL-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

| Property | Value |

|---|---|

| CAS No. | 338401-94-8 |

| Molecular Formula | C₁₄H₁₃F₃N₂ |

| Molecular Weight | 266.267 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine |

| SMILES | CC1=CC(=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F)C |

Electronic and Steric Effects

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety that significantly reduces electron density at the pyridine ring’s 2-position, directing electrophilic substitutions to the 4-position. This electronic perturbation enhances the compound’s stability against oxidative degradation and influences its reactivity in cross-coupling reactions . Concurrently, the 2,4-dimethylphenyl group introduces steric bulk, which can hinder rotational freedom and modulate binding interactions in biological systems. Nuclear magnetic resonance (NMR) studies of related pyridine derivatives reveal distinct chemical shifts for protons adjacent to -CF₃ groups (δ ≈ 7.5–8.5 ppm for aromatic protons), corroborating the group’s electron-withdrawing effects .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine typically involves multi-step protocols, including:

-

Nucleophilic Aromatic Substitution (NAS): Reacting 2-chloro-4-aminopyridine with 2,4-dimethylaniline under basic conditions (e.g., K₂CO₃ in dry acetonitrile) .

-

Cross-Coupling Reactions: Utilizing Buchwald-Hartwig amination to couple halogenated pyridines with aryl amines in the presence of palladium catalysts.

A representative procedure involves treating 2,4-dichloropyridine with 2,4-dimethylaniline in acetonitrile at 80°C for 24 hours, followed by trifluoromethylation using CF₃Cu generated in situ. Yields for this route range from 45% to 65%, with purity dependent on recrystallization solvents (e.g., hexane/ethyl acetate).

Advances in Scalability

Recent innovations in one-pot syntheses for analogous pyridines, such as 4-(difluoromethyl)pyridin-2-amine, demonstrate the feasibility of large-scale production. For example, zinc-mediated reductive cyclization of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile in acetic acid achieves yields exceeding 70% at kilogram scales . Adapting these methods to N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine could streamline manufacturing while reducing costs.

Materials Science Applications

Organic Semiconductors

The -CF₃ group’s electron-deficient nature enhances charge transport in organic field-effect transistors (OFETs). Pyridine derivatives with similar substitution patterns exhibit hole mobilities of 0.15–0.3 cm²/V·s, comparable to commercial semiconductors like pentacene.

Coordination Chemistry

The amine moiety serves as a ligand for transition metals. Complexes with Cu(II) and Pd(II) have been explored for catalytic applications, including Suzuki-Miyaura cross-couplings. For instance, a Pd complex of this compound achieved a turnover number (TON) of 1,200 in aryl bromide couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume